3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with a molecular formula of C20H23N3O3. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole. The compound also features methoxy groups and a benzamide moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(2-methylpropyl)-1H-benzimidazole.
Formation of Benzimidazole: The benzimidazole ring is formed through a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid derivative.
Amidation Reaction: The final step involves the coupling of the benzimidazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-methylpropyl)benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C20H23N3O3/c1-12(2)9-19-22-15-7-6-14(11-16(15)23-19)21-20(24)13-5-8-17(25-3)18(10-13)26-4/h5-8,10-12H,9H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
OFOFTXLPPFTFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.